Technical Guide: Mechanism of Action of Ube2T/FANCL-IN-1 in DNA Damage Repair
Technical Guide: Mechanism of Action of Ube2T/FANCL-IN-1 in DNA Damage Repair
Executive Summary
This technical guide delineates the mechanism of action (MoA) of Ube2T/FANCL-IN-1 (also identified in literature as CU2 ), a small-molecule inhibitor targeting the critical E2-E3 ubiquitin ligase interface within the Fanconi Anemia (FA) pathway.
The FA pathway is the primary cellular mechanism for repairing DNA interstrand crosslinks (ICLs). Hyperactivation of this pathway is a known driver of chemotherapy resistance (e.g., to cisplatin, carboplatin, mitomycin C) in various carcinomas. Ube2T/FANCL-IN-1 functions by disrupting the monoubiquitination of the FANCD2-FANCI complex, thereby preventing the recruitment of DNA repair factors to the lesion site. This guide details the molecular causality, validated experimental protocols for assessing this inhibition, and the therapeutic rationale for its use as a chemosensitizing agent.
Molecular Mechanism of the Fanconi Anemia Pathway[1][2][3][4][5][6][7][8][9]
To understand the inhibitory mechanism, one must first define the native signaling cascade. The FA pathway relies on a sequential ubiquitin transfer relay.
The E2-E3 Conjugation Complex
The core catalytic engine of the FA pathway consists of:
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UBE2T (E2 Enzyme): The sole E2 ubiquitin-conjugating enzyme dedicated to the FA pathway.[1][2] It carries the activated ubiquitin.
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FANCL (E3 Ligase): The RING-finger E3 ligase component of the FA core complex.[3][4][5] It recruits UBE2T and the substrate.[2][6]
The Critical Event: FANCD2 Monoubiquitination
Upon detection of DNA ICLs or stalled replication forks, the FA core complex recruits UBE2T.[4][7] The UBE2T-FANCL holoenzyme catalyzes the transfer of a single ubiquitin moiety to Lysine 561 (K561) of FANCD2 and Lysine 523 (K523) of FANCI.
This monoubiquitination acts as the molecular "license," transforming the ID complex (FANCI-FANCD2) into a chromatin-binding scaffold that recruits downstream nucleases (e.g., FAN1, XPF) to excise the crosslink.
Mechanism of Inhibition by Ube2T/FANCL-IN-1
Ube2T/FANCL-IN-1 acts as an interfacial inhibitor. Unlike ATP-competitive kinase inhibitors, it targets the protein-protein interaction (PPI) or the catalytic handover required for ubiquitin transfer.
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Target Specificity: The compound inhibits the ubiquitin transfer activity of the UBE2T/FANCL pair.[5]
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Selectivity: It demonstrates high selectivity for the UBE2T-FANCL interaction, showing no significant inhibition of structurally related E2-E3 pairs (e.g., UBE2D1-RNF8) involved in other DNA damage responses.
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Outcome: By blocking the E2-E3 relay, the inhibitor prevents the monoubiquitination of FANCD2.[4][8] Without K561 ubiquitination, the repair machinery fails to assemble, leading to the accumulation of toxic DNA lesions and subsequent apoptosis (synthetic lethality) when combined with crosslinking agents.
Figure 1: Mechanistic pathway of Fanconi Anemia repair and the specific blockade point of Ube2T/FANCL-IN-1, leading to synthetic lethality.
Pharmacological Profile & Data Summary[1][3][12]
The following data summarizes the quantitative performance of Ube2T/FANCL-IN-1 (CU2) as established in primary literature (Cornwell et al., ACS Chem Biol 2019).
| Parameter | Value / Observation | Context |
| Compound ID | Ube2T/FANCL-IN-1 (CU2) | CAS: 1359415-02-3 |
| Primary Target | UBE2T / FANCL Interaction | E2-E3 Ubiquitin Transfer |
| IC50 (Biochemical) | 14.8 ± 1.2 µM | HTRF Ubiquitination Assay |
| Selectivity | > 100 µM (No Effect) | vs. UBE2D1 / RNF8 (DDR pathway control) |
| Cellular Activity | Inhibits FANCD2 foci | Validated in U2OS cells + Hydroxyurea |
| Synergy | Sensitizes to Carboplatin | Reduces IC50 of Carboplatin significantly |
Experimental Validation Protocols
To rigorously validate the mechanism of action in a research setting, two orthogonal assays are required: a biochemical HTRF assay for direct target engagement and a cellular immunofluorescence assay for functional pathway inhibition.
Protocol A: HTRF Biochemical Ubiquitination Assay
This assay measures the transfer of Ubiquitin from UBE2T to a substrate (or auto-ubiquitination of FANCL in a simplified system) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Concept:
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Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-FANCL).
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Signal: When FANCL is ubiquitinated, Cy5 is brought close to Tb, generating a FRET signal (665 nm).[4][8]
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Inhibition: Ube2T/FANCL-IN-1 prevents this transfer, reducing the FRET signal.
Workflow:
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Reagents:
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Reaction Mix:
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Incubate 50 nM UBE2T + 250 nM GST-FANCL + Inhibitor for 15 min at RT.
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Initiate reaction by adding 20 nM UBE1 + 200 nM Cy5-Ub + 2 mM ATP.
-
-
Detection:
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Add Tb-anti-GST antibody (in detection buffer containing EDTA to stop reaction).
-
Incubate 1 hour.
-
-
Readout:
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Measure fluorescence at 620 nm (Tb emission) and 665 nm (Cy5 FRET emission).
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Calculate HTRF Ratio =
.
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Figure 2: HTRF Assay workflow. The inhibitor prevents the proximity of Cy5-Ub to the Tb-labeled E3 ligase, resulting in loss of FRET signal.
Protocol B: Cellular Foci Formation (Functional Validation)
To confirm the inhibitor works inside the cell, one must visualize the failure of FANCD2 to accumulate at DNA damage sites.
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Cell Line: U2OS (Osteosarcoma) or HeLa cells.
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Treatment:
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Pre-treat cells with Ube2T/FANCL-IN-1 (e.g., 50-100 µM) for 2 hours.
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Induce DNA damage with Hydroxyurea (2 mM) or Mitomycin C (100 ng/mL) for 24 hours.
-
-
Fixation & Staining:
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Fix cells in 4% Paraformaldehyde. Permeabilize with 0.5% Triton X-100.
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Primary Antibody: Anti-FANCD2 (Mouse monoclonal).
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Secondary Antibody: Anti-Mouse AlexaFluor 488 (Green).
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Counterstain: DAPI (Nucleus).
-
-
Analysis:
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Control Cells: Distinct, bright nuclear foci of FANCD2 (indicating successful repair complex assembly).
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Treated Cells: Diffuse nuclear staining; absence of foci. This confirms the blockade of the monoubiquitination step required for chromatin loading.
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Therapeutic Implications
The strategic value of Ube2T/FANCL-IN-1 lies in Synthetic Lethality and Chemosensitization .
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Platinum Resistance Reversal: Tumors often upregulate the FA pathway (overexpression of UBE2T) to survive platinum-based chemotherapy. Co-administration of Ube2T/FANCL-IN-1 disables this resistance mechanism, restoring sensitivity to drugs like Carboplatin.
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Synthetic Lethality: In cancers with defects in other repair pathways (e.g., Homologous Recombination), blocking the FA pathway can force the cell into a "repair dead-end," triggering apoptosis.
References
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Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[9] ACS Chemical Biology, 14(10), 2148–2154.[10]
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Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 337-344.
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Machida, Y. J., et al. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by its interaction with FANCL. Molecular Cell, 23(4), 589-596.
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MedChemExpress.
Sources
- 1. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
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- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
